3,4,5-tris(dodecyloxy)benzoic acid chemical structure
3,4,5-tris(dodecyloxy)benzoic acid chemical structure
An In-Depth Technical Guide to 3,4,5-tris(dodecyloxy)benzoic Acid: A Cornerstone for Supramolecular Chemistry and Advanced Materials
Introduction
3,4,5-tris(dodecyloxy)benzoic acid is a specialized organic molecule derived from gallic acid, a naturally occurring phenolic compound. Its unique architecture, featuring a rigid aromatic core functionalized with three long, flexible dodecyloxy chains and a terminal carboxylic acid, positions it as a critical building block in the fields of supramolecular chemistry, materials science, and nanomedicine. The convergence of a hydrophilic head (the benzoic acid) and a bulky, lipophilic tail (the three alkyl chains) imparts a distinct wedge-shaped amphiphilic character. This molecular geometry is the primary driver of its capacity for self-assembly into highly ordered structures, such as liquid crystals and dendritic polymers. For researchers and developers, this molecule is not merely a chemical reagent but a foundational component for creating functional materials with precisely controlled nanoscale architectures, including drug delivery vehicles, organic electronics, and advanced liquid crystal displays.
Molecular Structure and Physicochemical Properties
The chemical structure of 3,4,5-tris(dodecyloxy)benzoic acid is central to its function. The benzoic acid moiety provides a site for chemical modification, hydrogen bonding, and polar interactions. In contrast, the three dodecyloxy chains create a large, nonpolar domain that drives molecular aggregation in polar solvents through the hydrophobic effect and establishes van der Waals interactions that stabilize self-assembled structures. This segregation of polar and nonpolar regions is fundamental to its utility in forming ordered phases.
Caption: Chemical structure of 3,4,5-tris(dodecyloxy)benzoic acid.
Table 1: Physicochemical Properties of 3,4,5-tris(dodecyloxy)benzoic Acid
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 117241-31-3 | [1][2] |
| Molecular Formula | C₄₃H₇₈O₅ | [1][3] |
| Molecular Weight | 675.09 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 57-61 °C | [1] |
| Purity | ≥98.0% (by GC) | [1] |
| Storage Conditions | Room temperature, in a cool, dark place (<15°C recommended) |[1] |
Synthesis and Purification Protocol
The synthesis of 3,4,5-tris(dodecyloxy)benzoic acid is typically achieved through a two-step process starting from methyl gallate. This route is favored over the direct alkylation of gallic acid because the methyl ester protects the carboxylic acid from unwanted side reactions and improves the starting material's solubility in organic solvents.
Step 1: Williamson Ether Synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate
This step involves the alkylation of the three phenolic hydroxyl groups of methyl gallate with 1-bromododecane.
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Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ether linkages. A strong base is required to deprotonate the weakly acidic phenolic hydroxyls, forming phenoxide ions that act as potent nucleophiles. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often crucial for shuttling the base from the solid or aqueous phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate significantly.[4]
Protocol:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq), potassium carbonate (K₂CO₃, 4.0 eq, anhydrous, finely ground), and a catalytic amount of TBAB (0.1 eq).
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Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetone.
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Add 1-bromododecane (3.3 eq) to the mixture.
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
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After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the crude solid, wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove excess 1-bromododecane.
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The resulting solid, methyl 3,4,5-tris(dodecyloxy)benzoate, can be purified by recrystallization from ethanol or isopropanol.
Step 2: Saponification to 3,4,5-tris(dodecyloxy)benzoic Acid
This step hydrolyzes the methyl ester to the desired carboxylic acid.
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Rationale: Saponification is a classic method for ester hydrolysis using a strong base, typically in a mixed aqueous-alcoholic solvent system to ensure solubility of the lipophilic ester. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product.
Protocol:
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Dissolve the purified methyl 3,4,5-tris(dodecyloxy)benzoate from Step 1 in a mixture of ethanol and tetrahydrofuran (THF).
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Add an aqueous solution of potassium hydroxide (KOH, 5.0 eq) to the flask.
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Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture and remove the organic solvents under reduced pressure.
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Re-dissolve the residue in water and acidify with 2M hydrochloric acid (HCl) until the pH is ~2. This will protonate the carboxylate salt, causing the final product to precipitate.
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Filter the white solid, wash extensively with deionized water until the washings are neutral, and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent like isopropanol to yield high-purity 3,4,5-tris(dodecyloxy)benzoic acid.[2]
Structural Characterization
Validation of the final product's identity and purity is essential. A combination of spectroscopic methods provides a comprehensive confirmation of the chemical structure.
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¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected moieties. Key signals include:
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A singlet around 7.2 ppm corresponding to the two aromatic protons.
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Triplets around 4.0 ppm corresponding to the six methylene protons adjacent to the ether oxygens (-O-CH₂ -).
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A broad multiplet between 1.2-1.8 ppm representing the bulk of the methylene protons in the alkyl chains.
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A triplet around 0.9 ppm for the terminal methyl groups.
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A very broad singlet at >10 ppm for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.
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FT-IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups:
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A broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
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A sharp, strong peak around 1680-1700 cm⁻¹ for the C=O stretch of the carboxylic acid.
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Strong C-O ether stretching bands around 1100-1250 cm⁻¹.
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Multiple sharp peaks between 2850-2950 cm⁻¹ corresponding to the C-H stretching of the long alkyl chains.
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-
Mass Spectrometry: Electrospray ionization (ESI-MS) in negative mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 674.1.
Core Applications in Research and Development
Dendrimer and Dendron Synthesis
3,4,5-tris(dodecyloxy)benzoic acid is a premier building block, or "dendron," for constructing dendrimers.[5] Dendrimers are perfectly branched, monodisperse macromolecules with a defined core, interior branching, and a functional surface.[6] The carboxylic acid group serves as the focal point for attachment to a multivalent core (in a convergent synthesis) or for further branching (in a divergent synthesis).[5] The long alkyl chains form a dense, lipophilic periphery that can be used to encapsulate guest molecules, making these dendrimers ideal candidates for drug delivery systems.[7]
Caption: Convergent synthesis of a dendrimer from a core and dendrons.
Liquid Crystals
The tapered, wedge-like shape of the molecule allows it to self-assemble into ordered, non-crystalline phases known as liquid crystals. Specifically, it can form calamitic (rod-like) or discotic (disc-like) mesophases.[8] In these phases, the molecules exhibit long-range orientational order while maintaining some degree of translational freedom, a state intermediate between a crystalline solid and an isotropic liquid. This property is exploited in the development of advanced display technologies and molecular sensors.
Drug Delivery and Formulation
As a derivative of gallic acid, this molecule is part of a class of compounds with known antioxidant and antimicrobial properties.[9][10] When used to construct dendrimers or other nanoparticles, it can serve as a carrier for hydrophobic drugs. The lipophilic interior formed by the dodecyl chains can encapsulate poorly soluble active pharmaceutical ingredients (APIs), while the hydrophilic surface (which can be further functionalized) improves compatibility with aqueous biological environments, potentially enhancing drug stability, solubility, and bioavailability.[7]
Safety and Handling
According to safety data, 3,4,5-tris(dodecyloxy)benzoic acid is known to cause skin irritation and serious eye irritation.[1] Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound.
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Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.
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Personal Protective Equipment:
Conclusion
3,4,5-tris(dodecyloxy)benzoic acid is a masterful example of molecular design, where simple structural motifs—an aromatic core, flexible alkyl chains, and a reactive functional group—are combined to create a molecule with powerful self-assembly capabilities. Its importance as a precursor for dendrimers and liquid crystals underscores its value in the rational design of functional materials. For scientists in drug development and materials research, a thorough understanding of its synthesis, properties, and applications provides a gateway to innovating in fields ranging from nanomedicine to organic electronics.
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